5-chloro-1-(2-chlorobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid
CAS No.: 956374-18-8
Cat. No.: VC8364665
Molecular Formula: C12H10Cl2N2O2
Molecular Weight: 285.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 956374-18-8 |
|---|---|
| Molecular Formula | C12H10Cl2N2O2 |
| Molecular Weight | 285.12 g/mol |
| IUPAC Name | 5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H10Cl2N2O2/c1-7-10(12(17)18)11(14)16(15-7)6-8-4-2-3-5-9(8)13/h2-5H,6H2,1H3,(H,17,18) |
| Standard InChI Key | JFXMBXPVJHNYCO-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1C(=O)O)Cl)CC2=CC=CC=C2Cl |
| Canonical SMILES | CC1=NN(C(=C1C(=O)O)Cl)CC2=CC=CC=C2Cl |
Introduction
Chemical Identity and Nomenclature
Systematic Naming and Synonyms
The compound is systematically named 5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid under IUPAC nomenclature . Its molecular structure comprises a pyrazole ring substituted with chlorine at position 5, a 2-chlorobenzyl group at position 1, a methyl group at position 3, and a carboxylic acid moiety at position 4. Common synonyms include:
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5-Chloro-1-(2-chlorobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid
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5-Chloro-1-((2-chlorophenyl)methyl)-3-methylpyrazole-4-carboxylic acid
Registry Identifiers
The compound is cataloged under multiple international registries, ensuring unambiguous identification in research and industry:
| Identifier | Value |
|---|---|
| CAS Registry Number | 956374-18-8 |
| EC Number | 100-016-9 |
| DSSTox Substance ID | DTXSID501331148 |
| ChEMBL ID | CHEMBL1549694 |
Molecular Structure and Physicochemical Properties
Structural Characterization
The compound’s 2D and 3D structural models (Figure 1) reveal a planar pyrazole core with substituents influencing electronic distribution and steric interactions . Key structural features include:
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Pyrazole ring: Positions 1 and 3 occupied by 2-chlorobenzyl and methyl groups, respectively.
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Chlorine atoms: At position 5 (pyrazole) and the ortho position of the benzyl group.
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Carboxylic acid: At position 4, enabling hydrogen bonding and salt formation.
Figure 1: Molecular Structure
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2D Depiction: SMILES string
CC1=NN(C(=C1C(=O)O)Cl)CC2=CC=CC=C2Cl. -
3D Conformer: Optimized geometry shows a dihedral angle of 85° between the pyrazole and benzyl planes .
Physicochemical Data
The compound’s properties are critical for solubility, reactivity, and pharmacokinetic profiling:
| Property | Value |
|---|---|
| Molecular formula | C₁₂H₁₀Cl₂N₂O₂ |
| Molecular weight | 285.12 g/mol |
| XLogP3 (Partition coefficient) | 3.2 (predicted) |
| Hydrogen bond donors | 1 (carboxylic acid -OH) |
| Hydrogen bond acceptors | 4 (2 N, 2 O) |
Synthetic and Analytical Considerations
Analytical Characterization
Rigorous quality control employs advanced techniques to verify purity and structure:
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